molecular formula C8H16N2O2 B13284047 3-(4-Aminopiperidin-1-yl)propanoic acid

3-(4-Aminopiperidin-1-yl)propanoic acid

Cat. No.: B13284047
M. Wt: 172.22 g/mol
InChI Key: SMMLWQZJBIPOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminopiperidin-1-yl)propanoic acid is a synthetic compound characterized by the presence of a carboxylic acid group and an aminopiperidine ring. This compound is often used in scientific research due to its unique structure, which includes functional groups commonly found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)propanoic acid typically involves the condensation of malonic acid or propionaldehyde with an aminopiperidine precursor. The aminopiperidine ring is formed via cyclization reactions involving amine and alkene functionalities.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced for research purposes and not for direct human use .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Amide Formation: Reaction with amines to form amides.

    Salt Formation: Interaction with bases to form different salts.

Common Reagents and Conditions

Common reagents used in these reactions include alcohols for esterification, amines for amide formation, and bases for salt formation. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include esters, amides, and various salts, depending on the reagents and conditions used.

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: Due to its functional groups, it is used in the development of bioactive molecules.

    Biochemical Studies: Its structure allows for the study of various biochemical pathways and interactions.

    Drug Development: It serves as a precursor or intermediate in the synthesis of potential therapeutic agents.

Mechanism of Action

its structure suggests potential interactions with biological molecules through its carboxylic acid and amine groups, which can form ionic bonds and participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Hydroxyphenyl)amino)propanoic Acid

Uniqueness

3-(4-Aminopiperidin-1-yl)propanoic acid is unique due to its specific combination of a carboxylic acid group and an aminopiperidine ring, which provides distinct chemical properties and potential for various scientific applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)propanoic acid

InChI

InChI=1S/C8H16N2O2/c9-7-1-4-10(5-2-7)6-3-8(11)12/h7H,1-6,9H2,(H,11,12)

InChI Key

SMMLWQZJBIPOTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCC(=O)O

Origin of Product

United States

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